Chelidonine (+)

Vue d'ensemble

Description

Ce composé a été reconnu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, analgésique et antitumorale . La chélidonine possède une structure moléculaire complexe, qui contribue à son large éventail d'effets biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La chélidonine peut être synthétisée par une série de réactions chimiques impliquant l'uréthane et le bromure de benzyle comme éléments constitutifs clés . La synthèse commence par la préparation de l'uréthane à partir du nitrile, qui subit une hydrolyse pour former l'acide carboxylique. Cet acide carboxylique est ensuite soumis à une dégradation de Curtius pour produire de l'isocyanate brut, qui réagit avec l'alcool benzylique pour former l'uréthane. Le bromure de benzyle est synthétisé à partir de la 2,3-méthylènedioxybenzaldéhyde par des dégradations successives de Hofmann et de von Braun .

Méthodes de production industrielle : La production industrielle de chélidonine implique généralement l'extraction de Chelidonium majus à l'aide d'alcool acide, suivie de processus d'échange ionique et de purification . Cette méthode assure l'isolement de la chélidonine en quantités suffisantes pour les applications pharmaceutiques et de recherche.

Analyse Des Réactions Chimiques

Types de réactions : La chélidonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : La chélidonine peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.

Réduction : La réduction de la chélidonine peut être réalisée à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des amines.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire du N-oxyde de chélidonine, tandis que la réduction peut produire de la dihydrochélidonine .

4. Applications de recherche scientifique

Chimie : Utilisé comme précurseur dans la synthèse d'autres alcaloïdes complexes.

Biologie : Investigated for its role in inducing apoptosis in cancer cells.

Médecine : Employé comme analgésique et anti-inflammatoire.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme pesticide naturel en raison de ses propriétés bioactives.

5. Mécanisme d'action

La chélidonine exerce ses effets par le biais de multiples cibles et voies moléculaires . Elle inhibe l'acétylcholinestérase et la butyrylcholinestérase, ce qui entraîne une augmentation des niveaux d'acétylcholine et une action prolongée du neurotransmetteur . De plus, la chélidonine perturbe les microtubules, provoquant un arrêt mitotique et la mort cellulaire dans les cellules tumorales . Elle module également la voie de signalisation STAT3, affectant la production de cytokines et les réponses immunitaires .

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other complex alkaloids.

Biology: Investigated for its role in inducing apoptosis in cancer cells.

Medicine: Employed as an analgesic and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and as a natural pesticide due to its bioactive properties.

Mécanisme D'action

Chelidonine exerts its effects through multiple molecular targets and pathways . It inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine and prolonged neurotransmitter action . Additionally, chelidonine disrupts microtubules, causing mitotic arrest and cell death in tumor cells . It also modulates the STAT3 signaling pathway, affecting cytokine production and immune responses .

Comparaison Avec Des Composés Similaires

La chélidonine est unique parmi les alcaloïdes benzophénanthridiniques en raison de sa structure moléculaire spécifique et de ses propriétés pharmacologiques . Des composés similaires incluent :

Homochélidonine : Partage une structure similaire mais diffère dans son activité biologique.

Chélamine : Un autre alcaloïde benzophénanthridinique avec des effets pharmacologiques distincts.

Norchélidonine : Structurellement apparenté mais avec des variations dans sa réactivité chimique et ses fonctions biologiques.

La chélidonine se distingue par ses puissantes activités antitumorale et anti-inflammatoire, ce qui en fait un composé précieux pour la recherche et le développement thérapeutique.

Activité Biologique

Chelidonine (+), a prominent alkaloid derived from Chelidonium majus, exhibits a diverse range of biological activities, making it a subject of significant scientific interest. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, antimicrobial, and hepatoprotective effects, supported by various studies and case analyses.

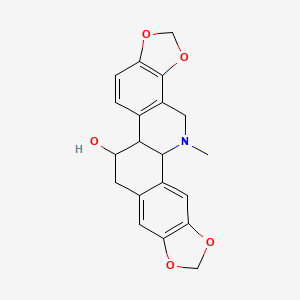

Chemical Structure and Classification

Chelidonine belongs to the protoberberine alkaloid family, characterized by its complex molecular structure that contributes to its biological activity. The chemical formula of chelidonine is , with a molecular weight of approximately 353.38 g/mol.

Anticancer Activity

Mechanisms of Action:

Chelidonine has demonstrated potent anticancer properties across multiple studies. It induces apoptosis in various cancer cell lines, including HeLa (cervical cancer) and B16F10 (melanoma) cells. The mechanism appears to involve modulation of key signaling pathways such as p38-p53 and AKT/PI3K pathways, which are crucial for cell survival and apoptosis .

Case Studies:

- In a study examining the effects of chelidonine on human leukemic cells, it was found to significantly reduce cell viability, suggesting its potential as a therapeutic agent in leukemia treatment .

- Another research highlighted chelidonine's ability to overcome multidrug resistance in cancer cells, indicating its utility in enhancing the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

Chelidonine exhibits notable anti-inflammatory properties, particularly in modulating cytokine secretion. Research has shown that chelidonine significantly decreases the secretion of TNF-α and IL-1β in human polymorphonuclear leukocytes (neutrophils) in a concentration-dependent manner .

Data Table: Cytokine Secretion Inhibition by Chelidonine

| Concentration (μM) | TNF-α Secretion (%) | IL-1β Secretion (%) |

|---|---|---|

| 0.625 | 46.4 ± 12.4 | 40.5 ± 10.2 |

| 1.25 | 30.2 ± 8.9 | 25.0 ± 9.5 |

| 2.5 | 15.1 ± 5.2 | 10.0 ± 3.8 |

This table illustrates the compound's effectiveness at various concentrations, highlighting its potential for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Chelidonine has been recognized for its antimicrobial properties against various pathogens. Studies have indicated that extracts from C. majus, containing chelidonine, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings:

- In vitro studies have shown that chelidonine effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .

- The compound also displays antifungal activity against Candida species, further expanding its applicability in treating infectious diseases .

Hepatoprotective Effects

The hepatoprotective properties of chelidonine have been attributed to its ability to enhance liver function and protect against liver damage caused by toxic substances. Research has indicated that C. majus extracts can promote bile flow and exhibit protective effects on liver cells during oxidative stress conditions .

Propriétés

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871663 | |

| Record name | CERAPP_61075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.